methyl (4-iodo-1H-pyrazol-1-yl)acetate

Description

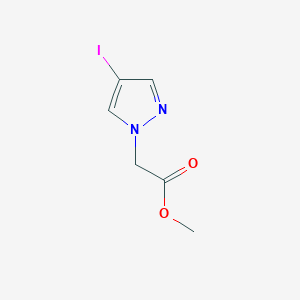

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-(4-iodopyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZSDZHLLBZDCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-iodo-1H-pyrazol-1-yl)acetate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine, followed by iodination. One common method involves the reaction of ethyl acetoacetate with phenylhydrazine to form the pyrazole ring, which is then iodinated using iodine in the presence of an oxidizing agent . The final step involves esterification with methanol to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-iodo-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The pyrazole ring can undergo oxidation to form pyrazole N-oxides or reduction to form pyrazolines.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Commonly performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Ester Hydrolysis: Conducted under acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Oxidation Products: Pyrazole N-oxides.

Reduction Products: Pyrazolines.

Hydrolysis Products: 4-iodo-1H-pyrazole-1-acetic acid.

Scientific Research Applications

Methyl (4-iodo-1H-pyrazol-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (4-iodo-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and ester group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

Structural analogs differ in substituents at the 3-, 4-, or 5-positions of the pyrazole ring, significantly altering electronic and steric properties.

Key Findings :

- Electron-withdrawing groups (e.g., NO₂, CF₃) increase the pyrazole ring’s electrophilicity, favoring reactions like SNAr (nucleophilic aromatic substitution) .

- Halogen substituents (I vs. Br/F) influence leaving-group propensity and cross-coupling efficiency. Iodine’s polarizability enhances catalytic coupling yields compared to bromine .

Ester Group Modifications

The ester moiety (methyl vs. ethyl) affects lipophilicity and hydrolysis rates.

Key Findings :

Complex Derivatives with Additional Rings

Incorporation of secondary rings (e.g., azetidine) expands structural diversity.

Key Findings :

- Azetidine rings introduce conformational rigidity, improving target selectivity in medicinal chemistry .

Q & A

Q. What are the standard synthetic routes for methyl (4-iodo-1H-pyrazol-1-yl)acetate, and what experimental parameters are critical for reproducibility?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 4-iodo-1H-pyrazole can react with methyl chloroacetate in the presence of a base like cesium carbonate (Cs₂CO₃) in DMF at 80°C under inert atmosphere . Key parameters include reaction time (3–5 hours), temperature control (±2°C), and stoichiometric ratios (1:1.5–2.0 for pyrazole:alkylating agent). Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in deuterated solvents (DMSO-d₆ or CDCl₃) to confirm the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and ester group (δ 3.7–4.2 ppm for OCH₃) .

- XRD : Single-crystal X-ray diffraction using SHELXL for refinement. SHELX parameters (e.g., R-factor < 5%) and hydrogen-bonding networks should be analyzed to validate molecular geometry .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (expected m/z for C₇H₈IN₂O₂: ~278.96) .

Q. What purification techniques are optimal for isolating this compound from byproducts?

- Methodological Answer : Recrystallization from methanol or ethanol yields >95% purity. For complex mixtures, gradient elution via flash chromatography (silica gel, ethyl acetate/hexane 3:7 to 1:1) is recommended. Monitor by TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions between experimental spectral data and predicted electronic structures?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can simulate NMR chemical shifts and IR vibrational modes. Discrepancies >0.3 ppm in ¹H NMR may indicate solvent effects or conformational flexibility. Compare Mulliken charges on the iodine atom to assess electronic environment deviations .

Q. What strategies optimize regioselectivity in the alkylation of 4-iodo-1H-pyrazole to minimize N2 vs. N1 substitution?

Q. How does iodine substitution influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The iodine atom acts as a directing group, enabling Pd-catalyzed coupling. Optimize with Pd(PPh₃)₄ (5 mol%), K₂CO₃, and aryl boronic acids in THF/H₂O (3:1) at 80°C. Yields >80% are reported for biphenyl derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational bond lengths in the pyrazole ring?

- Methodological Answer : XRD-derived bond lengths (e.g., C-I = 2.10 Å) may differ from DFT predictions (2.15 Å) due to crystal packing effects. Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H⋯O) that distort geometry .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Alkylation (Cs₂CO₃) | 4-Iodo-1H-pyrazole, methyl chloroacetate, DMF, 80°C | 75 | 97 | |

| Cyclocondensation | Ethyl acetoacetate, DMF-DMA, hydrazine | 62 | 95 |

Q. Table 2: Key Spectral Data

| Technique | Observed Data | Predicted (DFT) | Deviation |

|---|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, pyrazole-H) | δ 8.18 | 0.03 ppm |

| XRD (C-I bond) | 2.10 Å | 2.15 Å | 0.05 Å |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.